molecular formula C8H5ClF4 B1439461 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene CAS No. 1099598-23-8

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1439461
CAS No.: 1099598-23-8
M. Wt: 212.57 g/mol
InChI Key: FGUXRTAVYNYNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and a trifluoroethyl group

Scientific Research Applications

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

According to Sigma-Aldrich, “1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information includes the following hazard statements: H301, and the following precautionary statements: P301 + P310 . It is also classified as a combustible, acute toxic Cat.3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene typically involves the introduction of the trifluoroethyl group to a fluorobenzene derivative. One common method is the reaction of 1-chloro-2-fluoro-3-nitrobenzene with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., DMF or DMSO).

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced products.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, or hydrophobic interactions. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
  • 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
  • 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene

Uniqueness

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the trifluoroethyl group, makes it a versatile compound for various synthetic and research applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUXRTAVYNYNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.